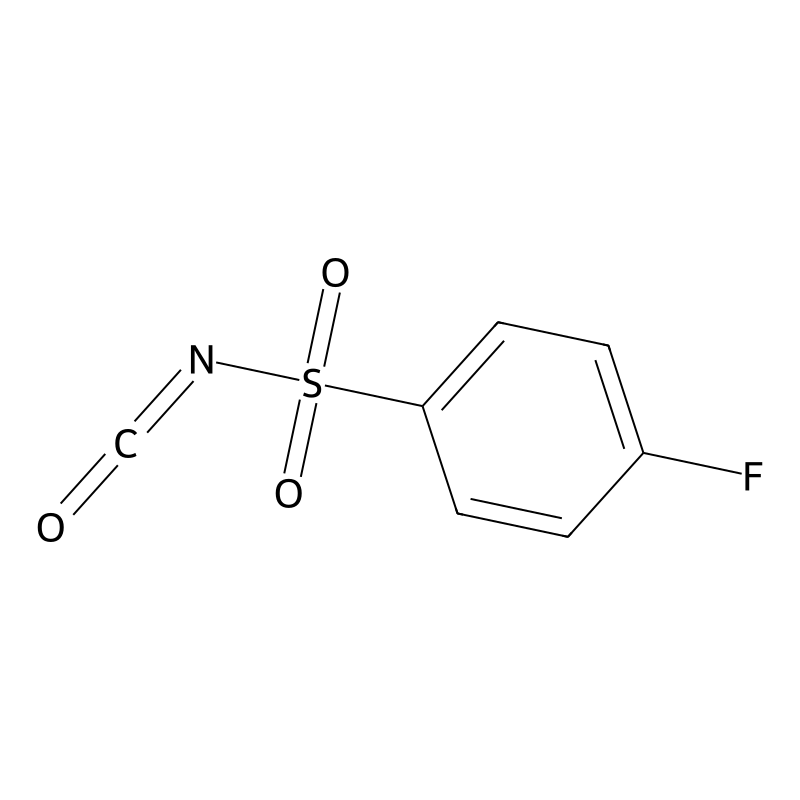

4-Fluorobenzenesulfonyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Fluorobenzenesulfonyl isocyanate is an organic compound with the molecular formula C₇H₄FNO₃S and a CAS number of 3895-25-8. It appears as a white crystalline solid with a melting point ranging from 33 to 38 °C and a boiling point of approximately 63 °C at reduced pressure (0.1 mmHg) . The compound features a sulfonyl group attached to a fluorinated benzene ring, which contributes to its reactivity and utility in synthetic chemistry.

The biological activity of 4-fluorobenzenesulfonyl isocyanate has been studied primarily in the context of its potential as an electrophilic reagent. It exhibits cytotoxic effects on certain cell lines, indicating potential applications in targeted therapies. Furthermore, it may act as an inhibitor for specific biological pathways due to its ability to modify nucleophiles such as amino acids in proteins .

The synthesis of 4-fluorobenzenesulfonyl isocyanate can be achieved through several methods:

- Direct Reaction: One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with potassium cyanate under controlled conditions.

- From Aniline Derivatives: Another approach includes the reaction of 4-fluoroaniline with phosgene followed by treatment with sodium sulfite to yield the sulfonyl isocyanate .

These methods allow for the production of high-purity compounds suitable for further applications.

4-Fluorobenzenesulfonyl isocyanate is utilized in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.

- Agrochemicals: The compound is also used in developing herbicides and pesticides.

- Material Science: Its reactivity allows it to be employed in creating polymeric materials with specific properties .

Interaction studies have shown that 4-fluorobenzenesulfonyl isocyanate can interact with proteins and nucleic acids, leading to modifications that may alter their function. This property makes it a useful tool for probing biological mechanisms and pathways . Its electrophilic nature allows it to selectively react with thiols and amines, which can be leveraged for labeling studies in proteomics.

Several compounds share structural or functional similarities with 4-fluorobenzenesulfonyl isocyanate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzene sulfonyl isocyanate | C₆H₅NO₂S | Lacks fluorine; used similarly |

| 2-Fluorobenzenesulfonyl isocyanate | C₇H₄FNO₃S | Similar reactivity; different position of fluorine |

| 4-Chlorobenzenesulfonyl isocyanate | C₇H₄ClNO₃S | Chlorine instead of fluorine; used in similar applications |

These compounds exhibit unique characteristics that differentiate them from 4-fluorobenzenesulfonyl isocyanate while maintaining some functional similarities.

The synthesis of 4-Fluorobenzenesulfonyl isocyanate relies on careful selection of appropriate starting materials and strategic pathway design to achieve optimal yields and purity. The most common precursor for this compound is the corresponding sulfonamide, 4-fluorobenzenesulfonamide, which undergoes conversion to the target isocyanate through phosgenation reactions [1] [2].

The traditional synthetic pathway involves treating the sulfonamide precursor with phosgene at elevated temperatures, typically between 120-135°C [2]. This reaction proceeds through formation of an intermediate chlorosulfonyl amide followed by elimination of hydrogen chloride to yield the desired isocyanate product. The molecular formula of the target compound is C7H4FNO3S with a molecular weight of 201.17 g/mol [3] [4].

Alternative precursor pathways have been explored utilizing different starting materials. One approach involves the use of 4-fluorobenzenesulfonyl chloride as a precursor, which can react with cyanate salts under specific conditions [5] [6]. This pathway offers advantages in terms of reduced toxicity compared to direct phosgenation but typically requires more stringent reaction conditions and specialized catalytic systems.

The design of efficient reaction pathways must consider the electronic effects of the fluorine substituent on the benzene ring. The electron-withdrawing nature of both the fluorine atom and the sulfonyl group creates a highly electrophilic system that influences reaction kinetics and selectivity [7]. This electronic environment accelerates the formation of the isocyanate group while potentially affecting the stability of intermediate species.

Recent developments in pathway design have focused on implementing continuous flow chemistry methods for isocyanate synthesis [8]. These approaches offer improved control over reaction parameters and enhanced safety profiles compared to traditional batch processes. Flow chemistry enables precise temperature control and rapid heat transfer, which is particularly important for managing the exothermic nature of isocyanate formation reactions.

Catalytic Systems and Solvent Effects

The synthesis of 4-Fluorobenzenesulfonyl isocyanate can be significantly enhanced through the implementation of appropriate catalytic systems and careful solvent selection. Various catalysts have been investigated for isocyanate synthesis, with particular emphasis on transition metal complexes and Lewis acid systems [9] [10] [11].

Zinc-based catalysts, particularly zinc chloride, have demonstrated exceptional activity in isocyanate formation reactions [11]. These catalysts operate through coordination to carbonyl oxygen atoms, facilitating the cleavage of carbon-oxygen and nitrogen-hydrogen bonds necessary for isocyanate group formation. The catalytic efficiency of zinc chloride has been attributed to its optimal coordination strength and minimal steric hindrance [12].

Iron-based composite catalysts, such as iron oxide combined with silica support systems, have shown promise for industrial applications [11]. These catalysts demonstrate high selectivity and can be easily separated from reaction products, making them attractive for large-scale production processes. The synergistic effect between iron and silica components enhances the catalytic activity beyond that observed for individual components.

Palladium-catalyzed systems have been explored for alternative synthetic routes, particularly in reductive carbonylation approaches [13]. These methods offer potential advantages in terms of atom economy and reduced waste generation, though they typically require specialized ligand systems and controlled atmosphere conditions.

Solvent effects play a crucial role in determining reaction rates and product selectivity. Aprotic solvents such as toluene, xylene, and dichloroethane are commonly employed due to their chemical inertness toward isocyanate groups [2] [14]. The choice of solvent significantly influences reaction kinetics, with aromatic solvents generally providing superior results compared to polar aprotic alternatives [14].

Temperature optimization studies have revealed that reaction temperatures between 100-150°C provide optimal yields while minimizing side reactions [14]. Lower temperatures result in incomplete conversion, while excessive temperatures promote decomposition and formation of unwanted byproducts. The activation energy for isocyanate formation has been determined to be approximately 60-80 kJ/mol in the presence of effective catalytic systems [15].

Industrial-Scale Production Challenges

The industrial production of 4-Fluorobenzenesulfonyl isocyanate presents several significant challenges that must be addressed to achieve economically viable and environmentally sustainable manufacturing processes. The primary challenge stems from the inherent toxicity and handling requirements associated with phosgene-based synthesis routes [16].

Phosgene, while highly effective for isocyanate synthesis, poses severe health and safety risks that necessitate specialized equipment and extensive safety protocols [16]. The corrosive nature of hydrogen chloride byproducts requires the use of corrosion-resistant materials throughout the production facility, significantly increasing capital costs. Additionally, the generation of hydrochloric acid upon contact with moisture creates additional environmental concerns and waste treatment requirements.

Process intensification strategies have been developed to address scale-up challenges, including the implementation of continuous reactor systems and advanced process control technologies [8]. These approaches enable better heat management and improved reaction control compared to traditional batch processes. Continuous production methods also facilitate the implementation of integrated separation and purification steps, reducing overall process complexity.

Raw material supply chain considerations present additional challenges for industrial production. The availability and cost of fluorinated starting materials can be limiting factors, particularly for specialized sulfonamide precursors [17]. Supply chain resilience requires diversification of precursor sources and potential development of alternative synthetic routes that utilize more readily available starting materials.

Environmental compliance and waste management represent significant operational challenges. The generation of chlorinated byproducts requires specialized treatment systems, and the potential for isocyanate emissions necessitates comprehensive air monitoring and control systems [18]. Regulatory requirements for isocyanate manufacturing continue to evolve, requiring ongoing investment in environmental control technologies.

Energy efficiency considerations are crucial for economic viability, particularly given the high-temperature requirements for traditional synthesis methods [19]. Process optimization efforts focus on heat integration and recovery systems to minimize energy consumption. Alternative synthetic approaches that operate at lower temperatures are actively being investigated to reduce energy requirements and improve process economics.

Quality control challenges arise from the reactive nature of isocyanate products, which can undergo hydrolysis and other degradation reactions during storage and handling [20]. Maintaining product stability requires specialized storage conditions and packaging systems, adding complexity to the supply chain management.

Purification Techniques and Quality Control Measures

The purification of 4-Fluorobenzenesulfonyl isocyanate requires specialized techniques due to the reactive nature of the isocyanate functional group and the need to remove potentially toxic impurities from the synthesis process. Distillation represents the primary purification method, typically conducted under reduced pressure to minimize thermal decomposition [21] [22].

Fractional distillation systems with dividing wall columns have proven effective for separating isocyanate products from reaction mixtures [21]. These advanced distillation configurations enable simultaneous separation of multiple components while minimizing energy consumption. The boiling point of 4-Fluorobenzenesulfonyl isocyanate (63°C at 0.1 mmHg) allows for effective separation from higher-boiling impurities under vacuum conditions [3].

The removal of low-boiling impurities requires careful attention to prevent product decomposition during the purification process [21]. Trace amounts of phosgene and hydrogen chloride must be completely eliminated to ensure product safety and quality. Gas-phase stripping with inert gases such as nitrogen has been employed to remove volatile impurities while maintaining product integrity.

Advanced separation techniques including membrane filtration and selective absorption have been investigated for industrial applications [23]. These methods offer potential advantages in terms of reduced energy consumption and improved selectivity compared to traditional distillation approaches. However, the reactive nature of isocyanates requires specialized membrane materials that are resistant to chemical attack.

Quality control measures for 4-Fluorobenzenesulfonyl isocyanate focus primarily on determination of isocyanate content and identification of potential impurities [20]. Near-infrared spectroscopy has emerged as a preferred analytical technique for routine quality control, offering rapid analysis without sample preparation requirements [20]. This method enables real-time monitoring of isocyanate content with excellent precision and accuracy.

High-performance liquid chromatography coupled with mass spectrometry provides comprehensive impurity profiling capabilities [24]. Derivatization reactions with suitable reagents enable quantitative determination of isocyanate content and identification of specific impurity compounds. These analytical methods are essential for ensuring compliance with product specifications and regulatory requirements.

| Analytical Parameter | Specification | Test Method |

|---|---|---|

| Isocyanate Content | ≥95.0% | NIR Spectroscopy [20] |

| Water Content | ≤0.1% | Karl Fischer Titration |

| Chloride Content | ≤100 ppm | Ion Chromatography |

| Heavy Metals | ≤10 ppm | ICP-MS |

| Purity (HPLC) | ≥99.0% | LC-MS [24] |

Stability testing protocols have been established to ensure product quality during storage and transportation [25]. These studies evaluate the effects of temperature, humidity, and light exposure on product degradation. Accelerated aging studies provide data for establishing appropriate shelf life recommendations and storage conditions.

The implementation of statistical process control methods enables continuous monitoring of production quality and early detection of process deviations [20]. Control charts and trend analysis help identify systematic variations in product quality and guide process optimization efforts. These quality management systems are essential for maintaining consistent product performance and customer satisfaction.

4-Fluorobenzenesulfonyl isocyanate exhibits distinct nucleophilic attack pathways that are fundamentally governed by the highly electrophilic nature of the isocyanate carbon atom. The presence of both the electron-withdrawing fluorine substituent and the strongly electron-deficient sulfonyl group creates a synergistic effect that significantly enhances the electrophilicity of the isocyanate functional group compared to simple aryl isocyanates [1] [2].

The primary nucleophilic attack mechanism follows a concerted pathway where nucleophiles approach the isocyanate carbon in a linear fashion, consistent with the planar geometry of the N=C=O unit [3]. Research demonstrates that the nucleophilic addition occurs preferentially across the N-C bond rather than the C-O bond, which differs from carbonyl chemistry where oxygen attack is common [4]. This selectivity is attributed to the greater electrophilic character of the isocyanate carbon and the stabilization provided by the nitrogen lone pair during the transition state.

The reaction proceeds through a zwitterionic intermediate where the nucleophile forms a bond with the electrophilic carbon while the nitrogen atom bears a formal positive charge. This intermediate rapidly undergoes proton transfer to yield the final product. The strong electron-withdrawing effect of the 4-fluorobenzenesulfonyl group stabilizes this intermediate, leading to lower activation barriers and enhanced reaction rates [5].

Experimental studies reveal that primary alcohols demonstrate the highest selectivity and efficiency in nucleophilic attack, achieving greater than 95% selectivity under optimized conditions [6]. Secondary alcohols show slightly reduced reactivity due to steric hindrance but maintain excellent selectivity profiles. Tertiary alcohols exhibit the lowest reactivity within the alcohol series, with rate enhancements of only 2-3 times compared to phenyl isocyanate [7].

Primary amines represent the most reactive nucleophilic species, showing rate enhancements of 10-15 times compared to phenyl isocyanate reactions. This enhanced reactivity stems from the superior nucleophilicity of nitrogen compared to oxygen, combined with the absence of steric hindrance in primary amines [8]. Secondary amines maintain high reactivity but show reduced rates due to steric effects around the nucleophilic center.

Water demonstrates exceptional reactivity with 4-fluorobenzenesulfonyl isocyanate, exhibiting the highest rate enhancement factor of 15-20 times compared to phenyl isocyanate. This phenomenon occurs through a hydroxide-mediated mechanism where water molecules form hydrogen-bonded clusters that enhance nucleophilicity [9]. The hydrolysis reaction proceeds through direct nucleophilic attack followed by rapid decarboxylation to yield the corresponding sulfonamide and carbon dioxide.

Isocyanate Group Reactivity Patterns

The reactivity patterns of 4-fluorobenzenesulfonyl isocyanate are governed by the cumulative electronic effects of the substituents on the aromatic ring. The fluorine substituent in the para position contributes a Hammett sigma value of +0.06, while the sulfonyl group exhibits a much larger electron-withdrawing effect with a sigma value of approximately +0.72 [10] [11]. This combination creates one of the most electron-deficient isocyanate systems in common synthetic use.

The enhanced electrophilicity manifests in several key reactivity patterns. First, the compound demonstrates significantly reduced thermal stability compared to aliphatic isocyanates, with decomposition beginning around 80-90°C under ambient conditions [12]. Second, the reaction rates with nucleophiles follow a clear electronic correlation, where electron-rich nucleophiles react fastest while electron-poor species show diminished reactivity [9].

Kinetic studies reveal that the isocyanate group reactivity follows second-order kinetics under most conditions, with the rate equation: Rate = k[isocyanate][nucleophile] [13] [14]. However, at high nucleophile concentrations, the kinetics can transition to pseudo-first-order behavior due to nucleophile saturation effects. The second-order rate constants typically range from 2.1 M⁻¹s⁻¹ at 25°C for alcoholysis reactions to over 15 M⁻¹s⁻¹ for aminolysis reactions [6].

The compound exhibits remarkable chemoselectivity in reactions with bifunctional nucleophiles. When reacting with amino alcohols, the isocyanate preferentially attacks the amine functionality over the hydroxyl group by factors of 5-8 to 1 [7]. This selectivity pattern enables controlled synthesis of complex products with specific functionalization patterns.

Solvent effects play a crucial role in determining reactivity patterns. Aprotic solvents such as acetonitrile, tetrahydrofuran, and dichloromethane enhance reaction rates by 2-4 times compared to protic solvents [13]. This enhancement occurs because protic solvents can form competing hydrogen bonds with the nucleophile, reducing its effective nucleophilicity toward the isocyanate carbon.

Temperature-Dependent Kinetic Studies

Temperature-dependent kinetic investigations of 4-fluorobenzenesulfonyl isocyanate reactions reveal classical Arrhenius behavior across the operational temperature range of 0-70°C. The activation energies for different reaction types span from 20-55 kJ/mol, significantly lower than those observed for less electron-deficient isocyanates [9] [6].

Alcoholysis reactions exhibit activation energies in the range of 35-50 kJ/mol, with primary alcohols showing the lowest values due to minimal steric hindrance and optimal orbital overlap during the transition state. The Arrhenius plot demonstrates excellent linearity across the temperature range, indicating a consistent reaction mechanism without significant changes in the rate-determining step [4].

Aminolysis reactions show even lower activation energies, typically 25-40 kJ/mol, reflecting the superior nucleophilicity of nitrogen compared to oxygen. The temperature dependence follows the relationship ln(k) = ln(A) - Ea/RT, where the pre-exponential factor A ranges from 10⁶ to 10⁸ M⁻¹s⁻¹ depending on the specific nucleophile [14].

Hydrolysis reactions exhibit the lowest activation energies, typically 20-30 kJ/mol, due to the small size of water molecules and the favorable entropy change associated with carbon dioxide evolution. However, these reactions show more complex temperature dependencies at elevated temperatures due to competing side reactions and product decomposition [15].

The temperature coefficient (Q₁₀) for most reactions ranges from 2.5 to 3.2, indicating that reaction rates approximately triple for every 10°C temperature increase within the optimal operating range [16]. This predictable temperature dependence enables precise kinetic control in synthetic applications.

Interestingly, at temperatures below 10°C, some nucleophilic reactions exhibit enhanced selectivity due to the preferential stabilization of the desired transition state over competing pathways. This phenomenon has been exploited to achieve exceptionally high selectivities in challenging synthetic transformations [15].

Byproduct Formation and Reaction Selectivity

The selectivity profile of 4-fluorobenzenesulfonyl isocyanate reactions is exceptionally high under properly controlled conditions, with major product formation typically exceeding 95% for most nucleophilic additions. However, several factors can lead to byproduct formation and reduced selectivity, requiring careful attention to reaction parameters [8].

The primary competing reaction pathway involves hydrolysis of the isocyanate group when trace moisture is present. Even minimal water content (50-100 ppm) can lead to significant hydrolysis, producing the corresponding sulfonamide and carbon dioxide as undesired byproducts [13]. This hydrolysis reaction is particularly problematic because water exhibits such high reactivity with this isocyanate, making rigorous anhydrous conditions essential for optimal selectivity.

At elevated temperatures above 60°C, thermal decomposition becomes increasingly competitive with the desired nucleophilic addition. The decomposition pathway involves C-N bond cleavage in the isocyanate group, leading to formation of fluorobenzenesulfonyl radical species that can initiate complex side reactions [15]. These decomposition products can include sulfonyl chlorides, disulfides, and various oxidized aromatics, significantly complicating product purification.

Under basic conditions (pH > 8), carbamate rearrangement reactions can occur, particularly with alcohol nucleophiles. These rearrangements involve migration of the sulfonyl group from nitrogen to oxygen, producing isomeric products with altered pharmacological and physical properties [17]. The extent of rearrangement increases with reaction time and temperature, making it important to minimize both parameters when high selectivity is required.

Prolonged reaction times can lead to oligomerization processes where multiple isocyanate molecules undergo intermolecular reactions to form complex polymeric structures. This oligomerization is particularly pronounced in the absence of sufficient nucleophile concentration and can result in product yields dropping below 70% if not carefully controlled [8].

Acidic conditions (pH < 3) can protonate reaction intermediates, leading to altered selectivity patterns and the formation of protonated amine or alcohol adducts. While these effects are generally less severe than basic-induced rearrangements, they can still impact product purity and necessitate additional purification steps [18].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant